2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
Description
The compound 2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide features a urea bridge linking two aromatic systems: a 3,4-dimethoxyphenyl group and a phenyl ring substituted with an acetamide moiety. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural motifs align with ureido-acetamide derivatives explored in medicinal and agrochemical research .
Properties
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-26-11-10-21-19(24)12-14-4-6-15(7-5-14)22-20(25)23-16-8-9-17(27-2)18(13-16)28-3/h4-9,13H,10-12H2,1-3H3,(H,21,24)(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYIQWOWIFVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a ureido group attached to a dimethoxyphenyl moiety, indicating potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. It is hypothesized that the ureido group may play a crucial role in binding to target proteins or enzymes, potentially influencing their activity.
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that compounds with ureido and methoxy groups can inhibit tumor growth in various cancer cell lines. For instance, derivatives have been tested against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines, demonstrating significant cytotoxic effects.
- Antimicrobial Properties : Compounds containing similar functional groups also exhibit antimicrobial activity against various pathogens. This suggests potential applications in treating infections.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers, indicating potential use in inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity in MCF-7 and Bel-7402 cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Studies
- Anticancer Efficacy : A study conducted on a series of ureido derivatives demonstrated that specific modifications led to enhanced potency against MCF-7 cells, with IC50 values significantly lower than standard chemotherapeutics. The study highlighted the importance of the methoxy group in enhancing bioactivity.
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound exhibited higher antibacterial activity compared to traditional antibiotics, suggesting their potential as novel antimicrobial agents.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to controls, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ureido-Thiazole Derivatives ()
Compounds such as Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) and 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide () share the ureido-phenyl core but incorporate thiazole rings. Key differences include:
- Substituent Effects : The dichlorophenyl (10g) and trifluoromethoxy groups () enhance lipophilicity and electronic effects compared to the dimethoxyphenyl group in the target compound.
- Molecular Weight : The target compound (estimated molecular weight ~440–470 g/mol) is lighter than 10g (548.1 g/mol) and ’s compound (466.4 g/mol), suggesting differences in bioavailability .
- Synthetic Yields : Ureido-thiazole derivatives in exhibit high yields (87–88%), indicating robust synthetic routes for such scaffolds .
Table 1: Ureido-Thiazole vs. Target Compound
Acetamide-Based Agrochemicals ()
Pesticides like dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) share the acetamide backbone but prioritize chloro and alkyl substituents for herbicidal activity. Contrasts include:
Benzothiazole and Benzodioxol Derivatives ()
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () and 2-(4-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide () highlight substituent-driven diversity:
Dichloroacetamide Crystallography ()
Crystal studies of 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide reveal hydrogen-bonded chains via N—H⋯O and C—H⋯O interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
